molecular formula C25H23NO2 B5034918 N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide

N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide

Cat. No.: B5034918
M. Wt: 369.5 g/mol
InChI Key: QWIFGGJAVOEYKH-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a hydroxy-methylbut-1-ynyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide typically involves multiple steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Hydroxy-Methylbut-1-ynyl Group: This step involves the addition of a hydroxy-methylbut-1-ynyl group to the benzhydryl intermediate. This can be achieved through a Sonogashira coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
  • Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
  • 4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde

Uniqueness

N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzhydryl group enhances its lipophilicity, while the hydroxy-methylbut-1-ynyl group provides a site for further chemical modification. The benzamide moiety contributes to its potential therapeutic properties.

Properties

IUPAC Name

N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c1-25(2,28)18-17-19-13-15-22(16-14-19)24(27)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,28H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIFGGJAVOEYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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